

# Ceftriaxone Sodium Salt in Experimental Meningitis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftriaxone sodium salt** in preclinical experimental models of bacterial meningitis. This document details established protocols for inducing meningitis in various animal models, administration of ceftriaxone, and methods for assessing its efficacy. Furthermore, it delves into the neuroprotective mechanisms of ceftriaxone beyond its bactericidal activity.

# **Quantitative Data Summary**

The following tables summarize the quantitative data on the use of ceftriaxone in various experimental meningitis models, providing a comparative overview of dosages, administration routes, and observed efficacy.

Table 1: Ceftriaxone Administration and Efficacy in Rabbit Models of Experimental Meningitis



| Pathogen                                                                               | Rabbit<br>Strain     | Ceftriaxone<br>Dosage | Route of<br>Administrat<br>ion | Frequency     | Key<br>Findings                                                                                                   |
|----------------------------------------------------------------------------------------|----------------------|-----------------------|--------------------------------|---------------|-------------------------------------------------------------------------------------------------------------------|
| Streptococcu<br>s<br>pneumoniae<br>(penicillin-<br>and<br>cephalospori<br>n-resistant) | New Zealand<br>White | 100 mg/kg             | Intravenous                    | Single dose   | Ineffective as a single agent against highly resistant strains.[1] Combination with vancomycin showed synergy.[1] |
| Streptococcu<br>s<br>pneumoniae<br>(cephalospori<br>n-resistant)                       | Not Specified        | 50 mg/kg/day          | Not Specified                  | Daily for 48h | Not fully effective, with a 28% therapeutic failure rate.                                                         |
| Streptococcu<br>s<br>pneumoniae<br>(cephalospori<br>n-resistant)                       | Not Specified        | 100<br>mg/kg/day      | Not Specified                  | Daily for 48h | No therapeutic failures; all CSF cultures were below the level of detection at 48h.                               |
| Streptococcu<br>s<br>pneumoniae<br>(multidrug-<br>resistant)                           | Not Specified        | 100 mg/kg             | Intravenous                    | Single dose   | Superior efficacy when combined with rifampicin compared to combination with                                      |



|                                     |               |               |               |               | vancomycin.<br>[2]                                                                                             |
|-------------------------------------|---------------|---------------|---------------|---------------|----------------------------------------------------------------------------------------------------------------|
| Haemophilus<br>influenzae<br>type b | Not Specified | Not Specified | Not Specified | Not Specified | Ceftriaxone was as effective as chlorampheni col in reducing bacterial counts in cerebrospinal fluid (CSF).[3] |
| Streptococcu<br>s<br>pneumoniae     | Not Specified | Not Specified | Not Specified | Not Specified | Comparable efficacy to penicillin G in reducing bacterial counts in CSF.[3]                                    |

Table 2: Ceftriaxone Administration and Efficacy in Rat and Mouse Models of Experimental Meningitis



| Animal<br>Model   | Pathogen                            | Ceftriaxone<br>Dosage | Route of<br>Administrat<br>ion | Frequency                                    | Key<br>Findings                                                                               |
|-------------------|-------------------------------------|-----------------------|--------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------|
| Rat (Wistar)      | Staphylococc<br>us aureus<br>(MRSA) | 103.3 mg/kg           | Intravenous                    | Daily for 7<br>days                          | Investigated to assess CSF penetration. [4]                                                   |
| Rat (Wistar)      | Streptococcu<br>s<br>pneumoniae     | 100 mg/kg             | Not Specified                  | Daily for 7<br>days                          | Used to assess histological and immunohistoc hemical changes in the brain after treatment.[5] |
| Mouse<br>(BALB/c) | Neisseria<br>meningitidis           | 100 mg/kg             | Subcutaneou<br>s               | At 18, 24,<br>and 40 hours<br>post-infection | Effective in controlling meningococc al replication.                                          |
| Mouse             | Streptococcu<br>s<br>pneumoniae     | Not Specified         | Intravenous                    | 1-hour post-<br>infection                    | Cleared pneumococci from the blood but not entirely from the brain when used as monotherapy.  |

# **Experimental Protocols**



# **Preparation of Ceftriaxone Sodium Salt Solution**

#### Materials:

- Ceftriaxone sodium salt powder (sterile)
- Sterile Water for Injection (WFI) or sterile 0.9% sodium chloride (saline)
- Sterile vials and syringes

#### Procedure:

- Aseptically, reconstitute the ceftriaxone sodium salt powder with the required volume of sterile WFI or saline to achieve the desired concentration. For veterinary use, a common dilution is 1 g of ceftriaxone in 10 mL of WFI.
- Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.
- The final concentration will depend on the specific dosage and the animal's body weight. For example, to administer a 100 mg/kg dose to a 3 kg rabbit, you would need 300 mg of ceftriaxone. If your solution is 100 mg/mL, you would administer 3 mL.
- Prepare fresh solutions daily and keep them protected from light until use.

## **Induction of Experimental Meningitis**

Pathogen: Streptococcus pneumoniae, Haemophilus influenzae

Procedure for Intracisternal Injection:

- Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine).
- Place the animal in a stereotaxic frame or position it prone with its head flexed downwards to open the atlanto-occipital space.
- Aseptically prepare the skin over the suboccipital region.



- Palpate the external occipital protuberance and the spine of the atlas. The injection site is on the midline, just rostral to the dorsal arch of the atlas.
- Insert a 25- or 27-gauge needle attached to a syringe containing the bacterial inoculum (typically 10^5 to 10^6 CFU in 0.2-0.3 mL of saline) into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura mater.
- Withdraw a small amount of CSF to confirm correct needle placement.
- Slowly inject the bacterial suspension over 1-2 minutes.
- Withdraw the needle and monitor the animal for recovery from anesthesia.

Note on Stereotaxic Coordinates: While stereotaxic frames provide precision, specific, universally accepted coordinates for intracisternal injection in rabbits are not well-documented in the literature. The procedure often relies on anatomical landmarks. For high-precision studies, imaging guidance such as ultrasound may be beneficial.

Pathogen: Streptococcus pneumoniae, Staphylococcus aureus (MRSA)

Procedure for Intracisternal/Subarachnoid Injection:

- Anesthetize the Wistar rat (150-200 g) with an appropriate anesthetic (e.g., ketamine, 10 mg/kg, intramuscularly).[4]
- Mount the rat in a stereotaxic apparatus.
- Make a midline incision over the scalp to expose the skull.
- For subarachnoid injection, a small burr hole can be drilled over the desired brain region. For intracisternal injection, the atlanto-occipital membrane is exposed.
- Using a Hamilton syringe with a 23- or 24-gauge needle, inject a small volume (e.g., 10-25 μL) of the bacterial suspension (e.g., 10<sup>6</sup> CFU/mL) into the subarachnoid space or cisterna magna.[4][5]
- Suture the incision and allow the animal to recover. Meningitis typically develops within 7 to 10 days.[4]



Pathogen: Neisseria meningitidis, Streptococcus pneumoniae

Procedure for Intracisternal Injection:

- Anesthetize the mouse (e.g., BALB/c) using a suitable anesthetic.
- Position the mouse in a stereotaxic frame with the head flexed.
- Aseptically prepare the skin at the base of the skull.
- Insert a fine-gauge needle (e.g., 30-gauge) attached to a microsyringe through the skin and muscle into the cisterna magna.
- Inject a small volume (e.g., 10 μL) of the bacterial suspension.
- · Monitor the animal for recovery.

### **Cerebrospinal Fluid (CSF) Collection**

Procedure for Cisterna Magna Puncture in Rabbits:

- Anesthetize the rabbit as described for meningitis induction.
- Position the animal in a stereotaxic frame or with its head flexed.
- Aseptically prepare the suboccipital area.
- Insert a 25- or 27-gauge needle attached to a syringe into the cisterna magna, as described for injection.
- Allow CSF to flow into the syringe spontaneously or by gentle aspiration. Collect the desired volume (typically 0.1-0.3 mL).
- Withdraw the needle and monitor the animal.

#### **Assessment of Efficacy**

**Bacterial Clearance:** 



- Collect CSF samples at various time points after treatment.
- Perform serial dilutions of the CSF and plate on appropriate agar media.
- Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load.

#### Survival Studies:

- Monitor the animals for a predetermined period after infection and treatment.
- Record the number of surviving animals in each treatment group.

#### Histopathology:

- At the end of the experiment, euthanize the animals and perfuse the brains with fixative.
- Process the brains for histological examination to assess the degree of inflammation, neuronal damage, and other pathological changes.

# Visualizations Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Atlas of the Postnatal Rat Brain in Stereotaxic Coordinates [frontiersin.org]
- 5. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. A rabbit cisterna magna double-injection subarachnoid hemorrhage model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftriaxone Sodium Salt in Experimental Meningitis Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604573#ceftriaxone-sodium-salt-use-in-experimental-meningitis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com